molecular formula C14H12BrFN4O3 B2355710 13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide CAS No. 1451089-43-2

13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide

Cat. No.: B2355710
CAS No.: 1451089-43-2
M. Wt: 383.177
InChI Key: WBZXIFRHYHUWMY-UHFFFAOYSA-N
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Description

13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide is a complex organic compound with the molecular formula C14H12BrFN4O3 and a molecular weight of 383.177. This compound is characterized by its unique structure, which includes a bromine and fluorine atom, as well as a dihydroimidazo[1,2-d][1,4]benzoxazepine core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide involves multiple steps, including the introduction of bromine and fluorine atoms into the benzoxazepine core. The reaction conditions typically require specific reagents and catalysts to ensure the correct substitution and formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives with different substituents. For example:

  • 10-Bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-3-carboxylic acid
  • Methyl 10-bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylate

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 13-bromo-12-fluoro-N5-methyl-9-oxa-3,6-diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2,4,11,13-pentaene-4,5-dicarboxamide lies in its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

10-bromo-9-fluoro-3-N-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN4O3/c1-18-14(22)11-10(12(17)21)19-13-6-4-7(15)8(16)5-9(6)23-3-2-20(11)13/h4-5H,2-3H2,1H3,(H2,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXIFRHYHUWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=C2N1CCOC3=CC(=C(C=C32)Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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